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Compound of Interest

Compound Name: Fmoc-N-amido-PEG6-amine

Cat. No.: B11937765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of Fmoc-N-amido-PEG6-amine, a heterobifunctional linker crucial in bioconjugation

and drug development. Due to the limited availability of specific experimental data for this exact

compound in public literature, this guide presents theoretical data, representative spectroscopic

information derived from closely related analogues, and generalized experimental protocols.

Compound Overview
Fmoc-N-amido-PEG6-amine is a polyethylene glycol (PEG) linker featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a free primary amine

at the other. The PEG6 spacer enhances solubility and provides flexibility to the conjugated

molecules. The Fmoc protecting group is base-labile, allowing for selective deprotection and

subsequent derivatization, making it a valuable tool in peptide synthesis and the construction of

complex biomolecules.

Physicochemical Properties
The fundamental properties of Fmoc-N-amido-PEG6-amine are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b11937765?utm_src=pdf-interest
https://www.benchchem.com/product/b11937765?utm_src=pdf-body
https://www.benchchem.com/product/b11937765?utm_src=pdf-body
https://www.benchchem.com/product/b11937765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₂₉H₄₂N₂O₈

Molecular Weight 546.66 g/mol

Exact Mass 546.2900 g/mol

Spectroscopic Data (Representative)
While specific spectra for Fmoc-N-amido-PEG6-amine are not readily available, the following

tables present expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar

Fmoc-protected amino-PEG compounds. These values serve as a reference for the

characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm) Multiplicity Assignment

7.77 d 2H, Aromatic (Fmoc)

7.59 - 7.62 m 2H, Aromatic (Fmoc)

7.40 t 2H, Aromatic (Fmoc)

7.31 t 2H, Aromatic (Fmoc)

~5.3 (broad) br s 1H, NH (carbamate)

4.39 d 2H, CH₂ (Fmoc)

4.21 t 1H, CH (Fmoc)

3.55 - 3.70 m
20H, O-CH₂-CH₂-O (PEG

chain)

3.51 t 2H, CH₂-NH-Fmoc

2.85 t 2H, CH₂-NH₂

~1.5 (broad) br s 2H, NH₂

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b11937765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

156.5 C=O (carbamate)

143.9, 141.3 Quaternary Aromatic (Fmoc)

127.7, 127.0, 125.1, 120.0 Aromatic (Fmoc)

70.0 - 70.6 O-CH₂-CH₂-O (PEG chain)

67.2 CH₂ (Fmoc)

47.3 CH (Fmoc)

40.5 CH₂-NH-Fmoc

39.8 CH₂-NH₂

Mass Spectrometry:

For mass spectral analysis, electrospray ionization (ESI) is a suitable technique. The expected

molecular ion peak [M+H]⁺ would be observed at m/z 547.2973. Other adducts, such as

[M+Na]⁺ (m/z 569.2792) and [M+K]⁺ (m/z 585.2532), may also be present. High-resolution

mass spectrometry (HRMS) is recommended for accurate mass determination and

confirmation of the elemental composition.

Experimental Protocols
The following are generalized protocols for the synthesis and characterization of Fmoc-N-
amido-PEG6-amine, adapted from methods for related compounds.

a. Synthesis of Fmoc-N-amido-PEG6-amine:

This synthesis can be achieved by the mono-Fmoc protection of hexaethylene glycol diamine.

Materials: Hexaethylene glycol diamine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-

Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), sodium bicarbonate (NaHCO₃),

dichloromethane (DCM), water, brine, anhydrous magnesium sulfate (MgSO₄).
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Procedure:

Dissolve a large excess of hexaethylene glycol diamine in a mixture of DCM and water.

Add sodium bicarbonate to the solution to act as a base.

Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1 equivalent) in DCM to the diamine

solution at 0°C with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, separate the organic layer.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to isolate the mono-

Fmoc-protected product.

b. NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

Acquisition:

Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

Record ¹³C NMR spectra on a 100 MHz or higher field spectrometer.

Standard pulse programs for both one-dimensional and, if necessary, two-dimensional

(e.g., COSY, HSQC) experiments should be used for full structural elucidation.

c. Mass Spectrometry:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, with or without a small amount of formic acid to

promote ionization.

Analysis:

Infuse the sample solution into an ESI-mass spectrometer.

Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass

measurements.

Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of

Fmoc-N-amido-PEG6-amine.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of Fmoc-N-amido-PEG6-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937765#spectroscopic-data-nmr-mass-spec-for-
fmoc-n-amido-peg6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b11937765?utm_src=pdf-body-img
https://www.benchchem.com/product/b11937765#spectroscopic-data-nmr-mass-spec-for-fmoc-n-amido-peg6-amine
https://www.benchchem.com/product/b11937765#spectroscopic-data-nmr-mass-spec-for-fmoc-n-amido-peg6-amine
https://www.benchchem.com/product/b11937765#spectroscopic-data-nmr-mass-spec-for-fmoc-n-amido-peg6-amine
https://www.benchchem.com/product/b11937765#spectroscopic-data-nmr-mass-spec-for-fmoc-n-amido-peg6-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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